(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

Catalog No.
S12679074
CAS No.
M.F
C24H24ClNO5
M. Wt
441.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylid...

Product Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3-one

Molecular Formula

C24H24ClNO5

Molecular Weight

441.9 g/mol

InChI

InChI=1S/C24H24ClNO5/c1-14-3-2-6-26(10-14)11-19-20(27)5-4-18-22(28)21(31-24(18)19)9-15-7-17(25)8-16-12-29-13-30-23(15)16/h4-5,7-9,14,27H,2-3,6,10-13H2,1H3/b21-9-

InChI Key

CQEZUTLYWOFDHN-NKVSQWTQSA-N

Canonical SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=CC4=CC(=CC5=C4OCOC5)Cl)C3=O)O

Isomeric SMILES

CC1CCCN(C1)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC5=C4OCOC5)Cl)/C3=O)O

The compound (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one is a complex organic molecule characterized by its unique structural features, including a benzofuran core, a chlorinated benzodioxin moiety, and a piperidine side chain. The presence of multiple functional groups such as hydroxy and methylene groups contributes to its potential biological activities. The compound's intricate structure suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry.

The chemical reactivity of this compound can be analyzed through various organic reactions, including:

  • Nucleophilic substitutions: The presence of the chloro group allows for nucleophilic attack, potentially leading to various derivatives.
  • Condensation reactions: The methylene bridge can participate in condensation reactions, forming more complex structures.
  • Hydrolysis: The hydroxy group may facilitate hydrolysis under certain conditions, impacting the stability and reactivity of the compound.

These reactions are essential in understanding how the compound might behave in biological systems and during synthetic processes.

  • Antimicrobial effects: Many benzofuran derivatives have shown antibacterial and antifungal properties.
  • Anticancer activity: Some compounds featuring benzodioxin structures have been associated with anticancer effects due to their ability to interfere with cellular processes.
  • Neuroactive properties: The presence of the piperidine moiety suggests possible interactions with neurotransmitter systems.

Predictive models such as the PASS (Prediction of Activity Spectra for Substances) can be employed to estimate the biological activity spectrum based on structural features .

Synthesis of this compound could involve several strategies:

  • Starting Materials: Utilize commercially available precursors such as 6-chloro-4H-1,3-benzodioxin and appropriate benzofuran derivatives.
  • Multi-step Synthesis:
    • Formation of the benzofuran core through cyclization reactions involving phenolic compounds.
    • Introduction of the chloro group via electrophilic aromatic substitution.
    • Attachment of the piperidine ring through coupling reactions or alkylation techniques.

These methods highlight the complexity and multi-step nature of synthesizing this compound.

The potential applications for this compound may include:

  • Pharmaceutical development: As a lead compound in drug discovery targeting specific diseases or conditions.
  • Research tools: For studying biochemical pathways or cellular mechanisms due to its unique structural characteristics.

Further exploration into its pharmacological profile could reveal specific therapeutic uses.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Techniques such as:

  • Molecular docking studies: To predict binding affinities and modes with target proteins.
  • In vitro assays: To evaluate cytotoxicity and efficacy against various cell lines.

These studies would provide insights into the mechanism of action and potential therapeutic applications.

Similar Compounds

Several compounds share structural similarities with (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-hydroxy-7-[(3-methylpiperidin-1-yl)methyl]-1-benzofuran-3(2H)-one, which can be compared based on their biological activities and chemical properties:

Compound NameStructural FeaturesNotable Activities
6-ChlorobenzodioxinChlorinated benzodioxinAntimicrobial
Benzofuran DerivativesBenzofuran coreAnticancer
Piperidine DerivativesPiperidine ringNeuroactive

These comparisons highlight the uniqueness of the target compound while situating it within a broader context of related chemical entities. Each compound's distinct functional groups and structural motifs contribute to its specific biological activities and potential applications.

XLogP3

4.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

441.1343006 g/mol

Monoisotopic Mass

441.1343006 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

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